molecular formula C18H24N4O3 B10794517 2-[(2-Butoxymethyl)piperazin-1-yl]-6-nitroquinoline

2-[(2-Butoxymethyl)piperazin-1-yl]-6-nitroquinoline

Cat. No.: B10794517
M. Wt: 344.4 g/mol
InChI Key: GEQKIQSZSGEDDI-UHFFFAOYSA-N
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Description

2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of quinoline to introduce the nitro group at the 6-position, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The butoxymethyl group can be introduced via alkylation reactions. The reaction conditions often involve the use of strong acids for nitration and bases for nucleophilic substitution and alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-butoxymethyl)piperazin-1-yl]-6-aminoquinoline .

Scientific Research Applications

2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine moiety may also play a role in binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyphenyl)piperazin-1-yl]-6-nitroquinoline
  • 2-[(2-cyanopyrrolidin-1-yl)-6-nitroquinoline
  • 2-[(2-ethoxyethyl)piperazin-1-yl]-6-nitroquinoline

Uniqueness

2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline is unique due to the presence of the butoxymethyl group, which can influence its solubility, bioavailability, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-(butoxymethyl)piperazin-1-yl]-6-nitroquinoline

InChI

InChI=1S/C18H24N4O3/c1-2-3-10-25-13-16-12-19-8-9-21(16)18-7-4-14-11-15(22(23)24)5-6-17(14)20-18/h4-7,11,16,19H,2-3,8-10,12-13H2,1H3

InChI Key

GEQKIQSZSGEDDI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CNCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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